molecular formula C7H9N3O2S B015126 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid CAS No. 89853-87-2

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

Cat. No. B015126
CAS RN: 89853-87-2
M. Wt: 199.23 g/mol
InChI Key: TYAKXNHFMATCHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of dichloro-methylthiopyrimidine with amines and methyl glycinate, leading to various acid amides and esters with potential fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013). This synthetic route showcases the versatility of pyrimidine synthesis methods.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. For instance, a novel cyclic amino acid identified in halophilic bacteria was structurally characterized, highlighting the diverse structural possibilities within the pyrimidine framework (Galinski, Pfeiffer, & Trüper, 1985).

Chemical Reactions and Properties

Pyrimidine derivatives exhibit a wide range of chemical reactions. For example, they can undergo various substitutions, cyclizations, and coupling reactions, leading to a plethora of compounds with different chemical and biological properties. These reactions have been utilized to create inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, demonstrating the chemical reactivity and versatility of pyrimidine derivatives (Gangjee et al., 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug formulation. These properties can be influenced by substitutions on the pyrimidine ring, as demonstrated in the synthesis and characterization of various cocrystals involving pyrimidine and carboxylic acids (Rajam et al., 2018).

Chemical Properties Analysis

Pyrimidine and its derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, ability to form hydrogen bonds, and participation in cycloaddition reactions. These properties are essential for the synthesis of more complex molecules and for their interactions with biological targets. The synthesis and antiviral activities of ethyl or methyl pyrimidinecarboxylates highlight the chemical diversity and potential applications of pyrimidine derivatives (Sansebastiano et al., 1993).

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives, including those synthesized from 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, have been extensively explored for their potential in various applications, particularly in medicinal chemistry. These derivatives exhibit a wide range of biological and pharmacological activities, such as antimicrobial, anti-cancer, anti-inflammatory, and antihypertensive effects. The structure-activity relationship (SAR) of pyrimidine derivatives has been a subject of significant interest, with modifications to the pyrimidine nucleus influencing biological activity. As a core structure, pyrimidines are present in many natural and synthetic compounds, playing a vital role in the fields of biochemistry and physiology, including their presence in DNA bases, vitamins, and neurotransmitters (Natarajan et al., 2022).

Catalysis and Chemical Synthesis

The role of hybrid catalysts in the synthesis of pyrimidine and related heterocycles has been recognized for enhancing the efficiency and selectivity of chemical reactions. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed in the synthesis of pyrimidine scaffolds, demonstrating their importance in the development of new compounds with potential medicinal applications. These catalysts facilitate a variety of chemical transformations, leading to the efficient synthesis of complex molecules with potential as lead compounds in drug discovery (Parmar et al., 2023).

Anticancer Research

Pyrimidine derivatives have been widely studied for their anticancer properties. The diverse biological activities of pyrimidine-based compounds are attributed to their ability to interact with various biological targets, including enzymes, receptors, and DNA/RNA. This interaction mechanism underlies their potential as therapeutic agents against cancer. Research and patent literature from the past decade have highlighted the significance of pyrimidine derivatives in anticancer drug development, with numerous compounds being investigated for their efficacy and mechanism of action against various cancer types (Kaur et al., 2014).

Role in Plant Biology

Apart from their applications in medicinal chemistry, pyrimidine derivatives also play roles in plant biology. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a compound structurally related to pyrimidines, is crucial in plant biology as the precursor of the plant hormone ethylene. Ethylene is involved in various plant processes, including growth, development, and stress response. The synthesis, metabolism, and regulation of ACC and its derivatives highlight the interconnectedness of pyrimidine chemistry and plant physiological processes, underscoring the broader significance of pyrimidine derivatives beyond pharmacology (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAKXNHFMATCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298259
Record name 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

CAS RN

89853-87-2
Record name 89853-87-2
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Record name 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89853-87-2
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